REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])=[C:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH3:9][Li:10]>C(OCC)C>[C:2]([C-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1)([CH3:9])([CH3:8])[CH3:1].[Li+:10] |f:3.4|
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
CC(=C1C=CC=C1)C
|
Name
|
|
Quantity
|
39.4 mmol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred several days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[C-]1C=CC=C1.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |